2-cyclopropyl-3,3,3-trifluoropropanoic acid
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Overview
Description
2-cyclopropyl-3,3,3-trifluoropropanoic acid is a novel chemical substance that has garnered significant attention from the scientific community due to its unique physical and chemical properties. The compound has a molecular formula of C6H7F3O2 and a molecular weight of 168.1. It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to the propanoic acid backbone, which imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,3,3-trifluoropropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with trifluoroacetic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-cyclopropyl-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group imparts high lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways . The cyclopropyl group can also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic acid: Similar in structure but lacks the cyclopropyl group.
2,2,2-Trifluoroethyl 3,3,3-trifluoropropionate: Contains additional trifluoromethyl groups.
Ethyl 3,3,3-trifluoropropionate: An ester derivative with similar reactivity.
Uniqueness
2-cyclopropyl-3,3,3-trifluoropropanoic acid is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these groups enhances the compound’s stability, reactivity, and lipophilicity, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
1782636-37-6 |
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Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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